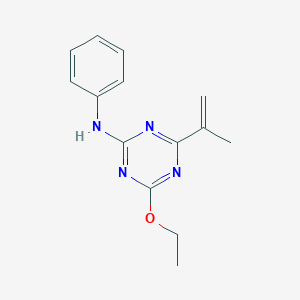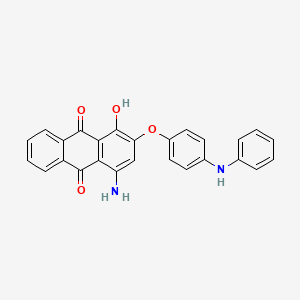
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, anilinophenoxy, and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through the cyclization of appropriate precursors under high-temperature conditions.
Introduction of Functional Groups: The amino, anilinophenoxy, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the anilinophenoxy group can be added through a nucleophilic aromatic substitution reaction.
Final Assembly: The final compound is assembled by coupling the functionalized anthracene core with the remaining substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific substituents being introduced. For example, nucleophilic aromatic substitution may require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions with target molecules, influencing their function and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Quinazolinone Derivatives: Exhibits a broad spectrum of pharmacological activities.
4-Aminocoumarin Derivatives: Used in organic synthesis and have various biological applications.
Uniqueness
4-Amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione stands out due to its unique combination of functional groups and the anthracene core. This structure provides distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
106872-12-2 |
|---|---|
Molecular Formula |
C26H18N2O4 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-amino-2-(4-anilinophenoxy)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c27-20-14-21(32-17-12-10-16(11-13-17)28-15-6-2-1-3-7-15)26(31)23-22(20)24(29)18-8-4-5-9-19(18)25(23)30/h1-14,28,31H,27H2 |
InChI Key |
MLGWETIJADDDMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=CC=CC=C5C4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


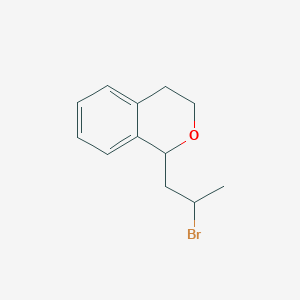
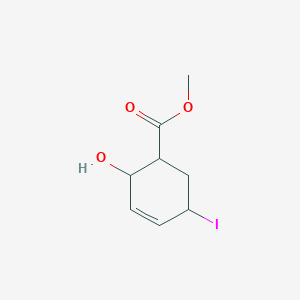
![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)
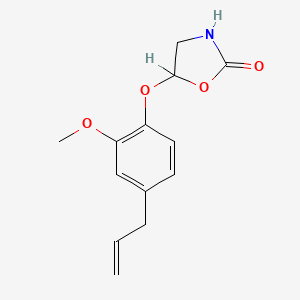
![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)
![1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol](/img/structure/B14339451.png)
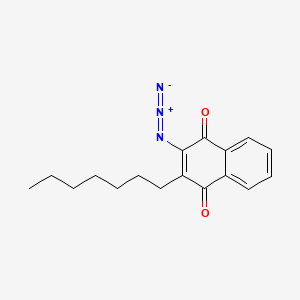
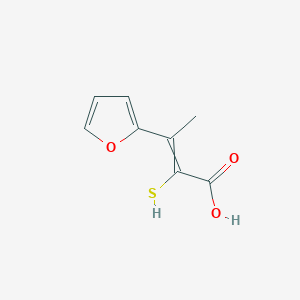
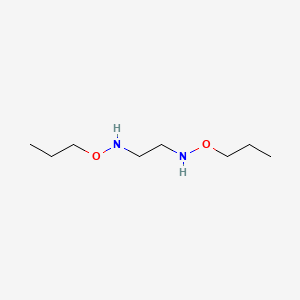
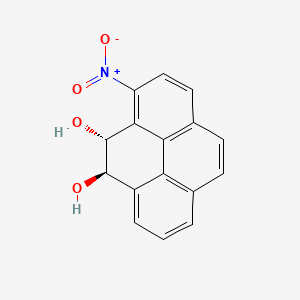
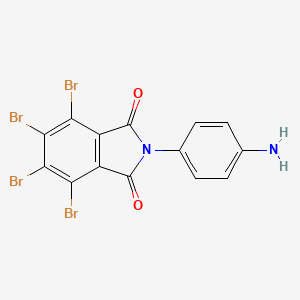
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)
